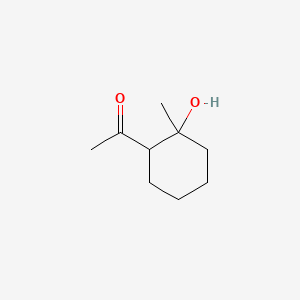

1-(2-Hydroxy-2-methylcyclohexyl)ethan-1-one

CAS No.:

Cat. No.: VC17820594

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16O2 |

|---|---|

| Molecular Weight | 156.22 g/mol |

| IUPAC Name | 1-(2-hydroxy-2-methylcyclohexyl)ethanone |

| Standard InChI | InChI=1S/C9H16O2/c1-7(10)8-5-3-4-6-9(8,2)11/h8,11H,3-6H2,1-2H3 |

| Standard InChI Key | GJYRFALFMFHPMB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1CCCCC1(C)O |

Introduction

Structural Characteristics

-

Chemical Formula: C9H16O2

-

Molecular Weight: 156.22 g/mol

-

Functional Groups:

-

Hydroxyl group (-OH) attached to the cyclohexyl ring.

-

Ethanone moiety (-COCH3), contributing to its ketonic nature.

-

-

Structure: The compound has a cyclohexane ring with a hydroxyl group and a methyl substituent at one position, connected to an ethanone group.

Synthesis Methods

Several methods have been employed to synthesize 1-(2-Hydroxy-2-methylcyclohexyl)ethan-1-one, emphasizing its versatility:

-

Oxidation of Cyclohexanol Derivatives:

-

Cyclohexanol derivatives can be oxidized to introduce the ethanone group while preserving the hydroxyl functionality.

-

-

Cyclization Reactions:

-

Precursors with open-chain structures undergo cyclization to form the cyclohexane ring, followed by functionalization to introduce the hydroxyl and ethanone groups.

-

-

Catalytic Approaches:

-

Catalysts such as acid or base promote selective reactions to yield the desired compound efficiently.

-

These methods allow for modifications in substitution patterns, enabling the creation of derivatives for specific applications.

Fragrance and Flavor Industry

The compound's unique structure imparts sensory properties, making it valuable in creating fragrances and flavors. The hydroxyl group enhances its interaction with other aromatic compounds, contributing to complex scent profiles.

Medicinal Chemistry

Research indicates that 1-(2-Hydroxy-2-methylcyclohexyl)ethan-1-one exhibits potential biological activities:

-

Neuroprotective Effects: Studies suggest its ability to mitigate oxidative stress and inflammation in neuronal cells.

-

Antimicrobial Properties: Derivatives of this compound have shown promise as antimicrobial agents, warranting further pharmacological exploration.

Synthetic Chemistry

The compound serves as a precursor for synthesizing more complex molecules due to its reactive functional groups. It is often used in reactions like acylation or esterification to create derivatives with enhanced properties.

Biological Activity

Preliminary studies have highlighted several potential therapeutic effects:

-

Reduction of oxidative stress in cellular models.

-

Anti-inflammatory properties in vitro.

-

Antimicrobial activity against bacterial strains.

These findings make it a candidate for drug development, particularly in areas targeting neurodegenerative diseases and infections.

Chemical Reactivity

The reactivity of 1-(2-Hydroxy-2-methylcyclohexyl)ethan-1-one is influenced by its functional groups:

-

The hydroxyl group enables hydrogen bonding and nucleophilic reactions.

-

The ethanone moiety participates in keto-enol tautomerism, enhancing its versatility in organic synthesis.

Common reactions include:

-

Esterification: Reaction with acids or acid derivatives to form esters.

-

Oxidation/Reduction: Modifying the ketone or alcohol functionalities.

-

Condensation Reactions: Formation of larger molecules via aldol condensation or related pathways.

Comparison with Analogous Compounds

| Property | 1-(2-Hydroxy-2-methylcyclohexyl)ethan-1-one | Analogous Compounds |

|---|---|---|

| Functional Groups | Hydroxyl, Ketone | Hydroxyl, Aldehyde/Ketone |

| Applications | Fragrances, Medicinal Chemistry | Broader synthetic applications |

| Biological Activity | Neuroprotective, Antimicrobial | Varies based on substitution |

| Reactivity | Moderate | Depends on functional group density |

Future Research Directions

To fully understand the potential of this compound, further research is needed in areas such as:

-

Mechanistic studies on its neuroprotective effects.

-

Development of derivatives with enhanced antimicrobial activity.

-

Exploration of its role as a precursor in green chemistry applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume